![molecular formula C9H11NO4 B1272676 Amino(4-hydroxy-3-methoxyphenyl)acetic acid CAS No. 56246-88-9](/img/structure/B1272676.png)
Amino(4-hydroxy-3-methoxyphenyl)acetic acid
Overview
Description
Amino(4-hydroxy-3-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amino(4-hydroxy-3-methoxyphenyl)acetic acid, also known as 4-Hydroxy-3-methoxymandelic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets to exert similar effects.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is known to be produced by the degradation of tryptophan in higher plants . This suggests that this compound may also be involved in tryptophan metabolism or other related biochemical pathways.
Biological Activity
Amino(4-hydroxy-3-methoxyphenyl)acetic acid (AMPA) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
Molecular Formula : C10H13NO4
Key Features :
- Contains a methoxy group (-OCH₃), a hydroxyl group (-OH), and an amino group (-NH₂).
- The presence of these functional groups enhances its solubility and reactivity in biological systems.
Biological Activities
This compound exhibits several notable biological activities:
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Antioxidant Properties :
- AMPA has been shown to scavenge free radicals, which can prevent oxidative stress in cells. This property is essential in protecting against various diseases linked to oxidative damage.
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Anti-inflammatory Effects :
- Research indicates that AMPA can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
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Neuroprotective Effects :
- Studies have demonstrated that AMPA may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential role in neurodegenerative disorders like Alzheimer's disease.
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Antitumor Activity :
- In vivo studies have shown that AMPA derivatives exhibit significant tumor growth inhibition in mouse models, suggesting its potential as a chemotherapeutic agent.
The mechanisms through which AMPA exerts its biological effects include:
- Modulation of Enzyme Activity : AMPA influences various metabolic pathways by acting as an inhibitor or activator of specific enzymes.
- Interaction with Receptors : The compound may interact with neurotransmitter receptors, which could explain its neuroprotective effects.
- Gene Expression Regulation : AMPA has been shown to affect the expression of genes involved in antioxidant defense and inflammation.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antioxidant Activity :
- A study demonstrated that AMPA significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a robust antioxidant mechanism .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
- Antitumor Efficacy :
Scientific Research Applications
Pharmaceutical Applications
Amino(4-hydroxy-3-methoxyphenyl)acetic acid has been investigated for its potential therapeutic uses, particularly in treating metabolic disorders and neurodegenerative diseases. Its biological activities include:
- Antioxidant Properties : The compound exhibits antioxidant activity, which can help mitigate oxidative stress associated with various diseases.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.
- Metabolic Regulation : Research indicates its role in modulating metabolic pathways, which could be beneficial in managing conditions like diabetes and obesity.
Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems:
- Nanoparticle Conjugation : The compound can be covalently attached to nanoparticles (e.g., gold or iron oxide), enhancing drug solubility, stability, and targeted delivery to specific tissues. This method improves bioavailability and therapeutic efficacy.
Nanoparticle Type | Benefits |
---|---|
Gold Nanoparticles | High stability and biocompatibility |
Iron Oxide Nanoparticles | Magnetic targeting capabilities |
Biochemical Research
This compound plays a significant role in biochemical research:
- Metabolic Pathway Studies : The compound is utilized to study various metabolic pathways due to its ability to interact with different receptors and enzymes.
- Protein Interaction Studies : Research has shown that it can bind to specific proteins involved in metabolic regulation, providing insights into cellular mechanisms .
Case Studies
Several studies highlight the applications of this compound:
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Study on Muscle Function : A study demonstrated that administering this compound improved muscle strength and endurance in mice by inhibiting protein catabolism during exhaustive exercise . This suggests potential applications in sports medicine and rehabilitation.
Parameter Measured Control Group Low-Dose Group High-Dose Group Grip Strength (g) 100 ± 10 120 ± 15 140 ± 20 - Metabolic Effects : Another study indicated that the compound positively influenced glucose metabolism in liver cells, suggesting its role in managing glucose levels .
Properties
IUPAC Name |
2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHICNDDORUKGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378235 | |
Record name | amino(4-hydroxy-3-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56246-88-9 | |
Record name | amino(4-hydroxy-3-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.